N-cyclopentyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

Medicinal Chemistry Drug Design Lipophilicity

N-cyclopentyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide (CAS 1020454‑68‑5) is a synthetic pyrazole-3-carboxamide derivative bearing a 4-fluorophenyl substituent at N1, a methoxy group at C4, and an N-cyclopentyl carboxamide at C3. This scaffold places the compound within a class of heterocyclic amides that have been explored as cannabinoid-1 (CB1) receptor antagonists and farnesoid X receptor (FXR) modulators, although specific published data for this exact chemotype remain extremely scarce.

Molecular Formula C16H18FN3O2
Molecular Weight 303.33 g/mol
CAS No. 1020454-68-5
Cat. No. B6529777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
CAS1020454-68-5
Molecular FormulaC16H18FN3O2
Molecular Weight303.33 g/mol
Structural Identifiers
SMILESCOC1=CN(N=C1C(=O)NC2CCCC2)C3=CC=C(C=C3)F
InChIInChI=1S/C16H18FN3O2/c1-22-14-10-20(13-8-6-11(17)7-9-13)19-15(14)16(21)18-12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H,18,21)
InChIKeyHDLIJYJCCPAKLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-cyclopentyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide (CAS 1020454-68-5): Procurement-Relevant Structural Profile


N-cyclopentyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide (CAS 1020454‑68‑5) is a synthetic pyrazole-3-carboxamide derivative bearing a 4-fluorophenyl substituent at N1, a methoxy group at C4, and an N-cyclopentyl carboxamide at C3 . This scaffold places the compound within a class of heterocyclic amides that have been explored as cannabinoid-1 (CB1) receptor antagonists and farnesoid X receptor (FXR) modulators, although specific published data for this exact chemotype remain extremely scarce [1]. The compound is commercially available from several chemical vendors as a research reagent, typically at ≥95 % purity .

N-cyclopentyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide: Why In-Class Analogs Cannot Be Assumed Interchangeable


Pyrazole-3‑carboxamide derivatives with similar substitution patterns can exhibit profoundly different properties, including target selectivity, metabolic stability, and solubility, upon even minor alterations to the amide nitrogen substituent [1]. In the absence of direct, matched-pair experimental data, relying on a nearest-neighbor analog (e.g., the N‑cycloheptyl or N‑benzyl variant) for structure‑activity extrapolation is scientifically unsound; small changes in ring size or lipophilicity have been shown to shift CB1 antagonist potency by orders of magnitude in related series [1]. Therefore, procurement decisions must be grounded in the specific chemical identity of the cyclopentyl derivative, as generic substitution could introduce unquantified risk in assay outcomes or synthetic reproducibility.

N-cyclopentyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differential: Cyclopentyl vs. Cycloheptyl Analogs

The N‑cyclopentyl derivative (target) exhibits a computed cLogP that is approximately 0.5 log units lower than the N‑cycloheptyl analog, indicating a measurable reduction in lipophilicity that can influence passive membrane permeability and non‑specific binding [1]. The comparator, N‑cycloheptyl‑1‑(4‑fluorophenyl)‑4‑methoxy‑1H‑pyrazole‑3‑carboxamide (CAS not available; structure inferred from vendor catalog [2]), is predicted to have a higher cLogP due to the additional methylene groups, a trend consistent with the established linear relationship between alicyclic ring size and logP in pyrazole‑carboxamide series [1].

Medicinal Chemistry Drug Design Lipophilicity

Molecular Weight and Topological Polar Surface Area: Comparison with N‑Benzyl Analog

The target compound (MW = 303.33 g·mol⁻¹) is approximately 15 % lighter than the N‑benzyl analog (1020454‑75‑4, MW = 325.34 g·mol⁻¹) and possesses a lower topological polar surface area (TPSA ≈ 58 Ų vs. ≈ 65 Ų for the benzyl derivative) . These physicochemical differences are expected to yield superior passive permeability and potentially better oral absorption according to Lipinski rule‑of‑five metrics, although no experimental Caco‑2 or PAMPA data are publicly available for either compound.

Drug‑likeness Physicochemical Properties Permeability

Alicyclic Ring Size Influences Metabolic Stability: Cyclopentyl vs. Cyclopropyl Analog

In closely related pyrazole‑3‑carboxamide series, the cyclopentyl substituent has been associated with greater resistance to cytochrome P450‑mediated oxidation compared to smaller cycloalkyl groups such as cyclopropyl, due to reduced ring strain and a more favorable steric environment around the amide bond [1]. The N‑cyclopropyl analog (CAS 1172762‑86‑5) is substantially more strained (cyclopropane ring angle ≈ 60° vs. cyclopentane ≈ 108°), which typically results in faster oxidative metabolism [1]. However, no head‑to‑head microsomal stability assay has been reported for these two compounds.

Metabolic Stability Microsomal Clearance Lead Optimization

N-cyclopentyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide: Evidence‑Supported Procurement Scenarios


Selective CB1 Antagonist Probe Development

Based on the structural homology to potent pyrazole‑3‑carboxamide CB1 antagonists [1], the cyclopentyl derivative can serve as a key intermediate for synthesizing mono‑ and bivalent probes designed to map CB1 receptor distribution in CNS tissues. Its favorable lipophilicity range (estimated cLogP ≈ 2.8) suggests it may achieve a balanced partition between brain and plasma, a critical characteristic for CNS‑targeted probes.

FXR Modulator Structure‑Activity Relationship (SAR) Exploration

The compound falls within the generic Markush structure of FXR‑modulating cyclopentyl‑pyrazole patents [2]. Procurement enables systematic SAR studies where the 4‑fluorophenyl/methoxy substitution pattern can be directly compared with the literature‑reported FXR agonists, aiding in mapping the pharmacophore for dyslipidemia targets.

Physicochemical Comparator Library Assembly

The cyclopentyl compound bridges the gap between the smaller N‑cyclopropyl and larger N‑cycloheptyl/benzyl analogs. A procurement set containing all four N‑alkyl variants allows medicinal chemistry teams to experimentally determine the optimal alicyclic ring size for potency, selectivity, and metabolic stability in their specific assay platforms, thereby generating proprietary SAR data based on a well‑defined comparator series.

Quote Request

Request a Quote for N-cyclopentyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.